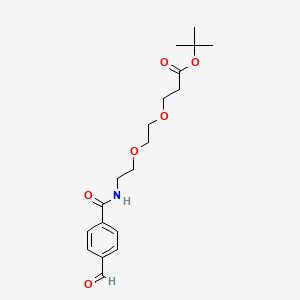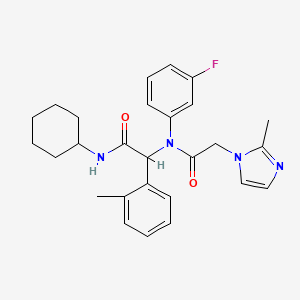
Ald-Ph-PEG2-t-butyl ester
Overview
Description
Ald-Ph-PEG2-t-butyl ester is a compound that contains an aldehyde group and a t-butyl ester group. The presence of a hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound. This compound is often used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
Ald-Ph-PEG2-t-butyl ester is primarily used as a linker in bio-conjugation . It is a type of polyethylene glycol (PEG) derivative that contains a tert-butyl ester functional group . The primary targets of this compound are molecules containing aminooxy groups .
Mode of Action
The this compound interacts with its targets through its aldehyde functional group. This group is reactive towards aminooxy containing molecules . The t-butyl ester can be removed under acidic conditions , revealing a carboxylic acid that can react with alcohols or amines .
Biochemical Pathways
As a peg linker, it is likely involved in the modification of biomolecules, enhancing their solubility and stability .
Pharmacokinetics
Peg linkers like this compound are generally known to improve the solubility of hydrophobic drugs , which could potentially enhance their bioavailability.
Result of Action
The result of this compound’s action is the successful conjugation of biomolecules, enhancing their solubility and stability . This can be particularly useful in drug delivery, where these properties are crucial for the effective delivery and absorption of therapeutic agents .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl ester can be removed under acidic conditions . This suggests that the efficacy and stability of this compound could vary depending on the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG2-t-butyl ester involves the conjugation of an aldehyde group with a t-butyl ester group through a PEG linker. The aldehyde group readily reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form a free acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity PEG linkers. The process includes the careful control of reaction conditions to ensure the purity and yield of the final product .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form primary alcohols.
Substitution: The t-butyl ester group can be substituted under acidic conditions to form free acids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are used to de-protect the t-butyl ester group
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Free acids
Scientific Research Applications
Ald-Ph-PEG2-t-butyl ester is widely used in scientific research due to its unique properties:
Chemistry: It is used as a linker in the synthesis of complex molecules.
Biology: It is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: It is utilized in the production of specialized polymers and materials .
Comparison with Similar Compounds
Ald-Ph-PEG2-acid: Contains an aldehyde group and a free acid group.
Ald-Ph-PEG2-methyl ester: Contains an aldehyde group and a methyl ester group.
Ald-Ph-PEG2-amine: Contains an aldehyde group and an amine group
Uniqueness: Ald-Ph-PEG2-t-butyl ester is unique due to its combination of an aldehyde group and a t-butyl ester group, which allows for versatile chemical modifications. The t-butyl ester group provides protection during synthesis, which can be selectively removed under acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMPBIQFYCJYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124483 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807521-09-0 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)
![[4-Amino-2-[[1-[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]sulfonylpiperidin-4-yl]amino]-1,3-thiazol-5-yl]-(2,6-difluorophenyl)methanone](/img/structure/B605221.png)
![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)






